molecular formula C15H16N4O3 B2539277 Ethyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 329796-07-8

Ethyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2539277
CAS No.: 329796-07-8
M. Wt: 300.318
InChI Key: AGVQWRRBKQXJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a hydroxyl-substituted phenyl ring at position 7, a methyl group at position 5, and an ethoxycarbonyl group at position 6. The 4-hydroxyphenyl substituent enhances hydrogen-bonding capabilities, which may improve solubility and target binding compared to non-polar analogs. Its synthesis typically involves multicomponent reactions (MCRs) under green chemistry principles, leveraging catalysts like 4,4’-trimethylenedipiperidine (TMDP) for high efficiency and reduced toxicity .

Properties

IUPAC Name

ethyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-3-22-14(21)12-9(2)18-15-16-8-17-19(15)13(12)10-4-6-11(20)7-5-10/h4-8,13,20H,3H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVQWRRBKQXJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which have been recognized for their efficiency in producing complex organic molecules. Various methods have been reported in the literature that utilize different starting materials and conditions to yield this compound effectively.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of triazolo-pyrimidine derivatives. This compound has demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus2225
Escherichia coli2030
Bacillus subtilis2420
Pseudomonas aeruginosa2135

These results indicate that the compound exhibits a broad spectrum of antibacterial activity comparable to standard antibiotics like ampicillin and cefazolin .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.

  • IC50 Values : The compound has been reported to exhibit IC50 values in the range of 19.70±0.89μM19.70\pm 0.89\mu M, which is comparable to established chemotherapeutic agents such as etoposide (IC50 = 18.71±1.09μM18.71\pm 1.09\mu M) .

Antioxidant Activity

The antioxidant properties of this compound were assessed through various assays measuring free radical scavenging activity. The results indicated a robust antioxidant effect with an IC50 value of 12.12±0.40μM12.12\pm 0.40\mu M, similar to ascorbic acid (IC50 = 11.85±0.30μM11.85\pm 0.30\mu M) .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A study conducted by Milovic et al. (2022) evaluated the antimicrobial efficacy of various triazolo-pyrimidine derivatives against clinical bacterial strains using standard protocols. The compound showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
  • Case Study on Anticancer Properties : Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazolo-pyrimidines exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in cancer therapy.
  • Case Study on Antioxidant Activity : An investigation into the antioxidant capabilities of triazolo-pyrimidines highlighted their potential in reducing oxidative stress-related diseases . The compound's ability to scavenge free radicals suggests its utility in formulations aimed at combating oxidative damage.

Comparison with Similar Compounds

Triazolo-pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Variations and Physicochemical Properties

Table 1: Substituent Profiles and Molecular Properties

Compound Name R7 (Position 7) R5 R6 Molecular Formula Molecular Weight Key Properties
Ethyl 7-(4-hydroxyphenyl)-5-methyl-...-carboxylate (Target) 4-hydroxyphenyl Methyl Ethoxycarbonyl C15H16N4O4 316.32 High polarity due to -OH; improved H-bonding
Ethyl 5-amino-7-(4-phenyl)-...-carboxylate () Phenyl Amino Ethoxycarbonyl C15H15N5O2 297.31 Amino group enhances reactivity; lower molecular weight
Ethyl 7-(4-chlorophenyl)-5-methyl-...-carboxylate () 4-chlorophenyl Methyl Ethoxycarbonyl C15H15ClN4O2 318.77 Chlorine increases lipophilicity; potential for halogen bonding
Methyl 7-(4-fluorophenyl)-5-methyl-...-carboxylate () 4-fluorophenyl Methyl Methoxycarbonyl C14H13FN4O2 288.28 Fluorine improves metabolic stability; smaller ester group
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-...-carboxylate () 2,4-dimethoxyphenyl Phenyl Ethoxycarbonyl C23H24N4O5 436.46 Methoxy groups enhance electron density; bulky phenyl at R5

Key Observations :

  • Steric Effects : A methyl group at R5 (target compound) reduces steric hindrance compared to bulkier substituents like phenyl ().
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl in ) may alter reactivity, while electron-donating groups (e.g., -OCH3 in ) influence aromatic ring electrophilicity.

Key Observations :

  • The target compound’s synthesis using TMDP demonstrates superior sustainability and efficiency compared to traditional methods requiring toxic solvents (e.g., piperidine) .
  • Regioselective synthesis () highlights the role of reaction conditions in controlling substituent positions, which is critical for activity optimization.

Preparation Methods

Reaction Mechanism and Conditions

Triazolamine reacts with ethyl acetoacetate under acidic or basic conditions to form the dihydrotriazolopyrimidine scaffold. In a typical procedure, triazolamine and ethyl acetoacetate are refluxed in ethanol with catalytic p-toluenesulfonic acid (p-TsOH) for 4–6 hours. The reaction proceeds via nucleophilic attack of the triazole amine on the carbonyl carbon of the β-keto ester, followed by cyclodehydration (Figure 1).

Optimization Insights :

  • Yields improve to 85–90% when using microwave irradiation (100°C, 30 minutes).
  • Substituting ethanol with water as the solvent reduces environmental impact but requires longer reaction times (8–12 hours).

Introduction of the 4-Hydroxyphenyl Group

Post-cyclocondensation, the 4-hydroxyphenyl group is introduced at position 7 through electrophilic aromatic substitution. A two-step protocol is employed:

  • Chlorination : The intermediate 7-hydroxytriazolopyrimidine is treated with phosphoryl chloride (POCl₃) at 110°C for 5 hours to generate a reactive 7-chloro derivative.
  • Substitution : The chloro intermediate reacts with 4-hydroxybenzaldehyde in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 80°C for 2 hours, achieving 70–75% yield.

Multi-Component Reactions (MCRs)

MCRs enable the simultaneous formation of multiple bonds in a single pot, enhancing synthetic efficiency. For this compound, a four-component reaction involving triazolamine, ethyl acetoacetate, 4-hydroxybenzaldehyde, and a methylene-active component (e.g., malononitrile) has been explored.

Protocol and Catalysis

In a representative procedure:

  • Triazolamine (1 equiv), ethyl acetoacetate (1.2 equiv), 4-hydroxybenzaldehyde (1 equiv), and malononitrile (1 equiv) are combined in water with p-TsOH (10 mol%).
  • The mixture is refluxed under microwave irradiation (100°C, 1 hour), yielding the target compound in 82–88% purity.

Advantages :

  • Avoids isolation of intermediates, reducing purification steps.
  • Water as a solvent aligns with green chemistry principles.

Role of Catalysts

Scandium(III) triflate (Sc(OTf)₃) has been shown to accelerate MCRs by stabilizing transition states. When used at 5 mol% in ethanol, reaction times decrease to 30 minutes with comparable yields (80–85%).

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods based on yield, scalability, and environmental impact:

Method Conditions Yield (%) Time Scalability Eco-Friendliness
Cyclocondensation Ethanol, p-TsOH, reflux 70–75 6 h Moderate Low
Chlorination-Substitution DMF, NaH, 80°C 65–70 8 h Low Moderate
MCR (Water) H₂O, microwave, p-TsOH 82–88 1 h High High
MCR (Sc(OTf)₃) Ethanol, Sc(OTf)₃, 30 min 80–85 0.5 h High Moderate

Mechanistic Insights and Stereochemical Considerations

The regioselectivity of the triazolopyrimidine ring formation is governed by electronic and steric factors. The C5 methyl group directs electrophilic substitution to the C7 position, favoring the para-hydroxyphenyl orientation. Density functional theory (DFT) studies suggest that the planar transition state minimizes steric hindrance between the methyl and hydroxyphenyl groups.

Q & A

Q. What are the established synthesis protocols for this compound?

The compound is synthesized via a one-pot multicomponent reaction involving 3-amino-1,2,4-triazole, substituted benzaldehydes (e.g., 4-hydroxyphenyl derivatives), and ethyl cyanoacetate. Two optimized methods are:

  • Solvent-based : 4,4’-Trimethylenedipiperidine (TMDP) catalyst in water/ethanol (1:1 v/v) at reflux (yield: 82–92%) .
  • Molten-state : TMDP acts as both solvent and catalyst at 65°C (yield: 85–95%) .
    Both methods emphasize green chemistry principles, avoiding volatile solvents and enabling catalyst recovery (>90% efficiency over 5 cycles) .

Q. How is structural characterization performed for this compound?

  • X-ray crystallography confirms the planar triazole ring and envelope conformation of the dihydropyrimidine ring, with intermolecular N–H⋯N hydrogen bonds stabilizing the crystal lattice .
  • NMR/FTIR analysis : 1^1H NMR peaks at δ 10.89 (s, NH) and 7.14–7.41 (m, aromatic H) confirm regiochemistry and substituent positions .

Q. What biological activities are associated with triazolopyrimidine derivatives?

Triazolopyrimidines exhibit anticancer, antitubercular, and enzyme-inhibitory properties. Substituents like the 4-hydroxyphenyl group enhance binding to biological targets (e.g., MDM2-p53 interaction inhibitors) .

Advanced Research Questions

Q. How can regioselectivity be controlled during synthesis?

Regioselectivity depends on reaction conditions:

  • Ionic liquid environments favor 2-amino-5-methyl-7-phenyl derivatives (e.g., compound 8 ) .
  • Acidic conditions shift selectivity toward 2-amino-7-methyl-5-phenyl derivatives (e.g., compound 9 ) .
    Adjusting solvent polarity and catalyst Lewis basicity (e.g., TMDP’s dual hydrogen-bonding sites) directs nucleophilic attack patterns .

Q. How to resolve contradictions in reported catalyst toxicity?

While TMDP is marketed as a low-toxicity alternative to piperidine , some studies note handling risks . To assess toxicity:

  • Compare LD50_{50} values for TMDP and piperidine.
  • Conduct in vitro cytotoxicity assays (e.g., HepG2 cell viability).
  • Prioritize solvent-free molten-state methods to minimize exposure .

Q. What strategies optimize reaction yields when scaling up synthesis?

ParameterOptimization StrategyYield Impact
Catalyst loading Reduce TMDP to 5 mol% (no yield loss observed below 10 mol%) .+5–8%
Temperature Maintain molten-state at 65°C; exceeding 70°C accelerates side reactions .-10–15%
Work-up Recrystallize crude product in ethanol at 50°C to remove unreacted aldehydes .+7–10%

Q. How to address discrepancies in crystallographic data for dihydropyrimidine conformers?

  • Use Cremer-Pople puckering parameters to quantify ring puckering (e.g., θ(2) = 0.094 Å, φ(2) = 346.4° for envelope conformation) .
  • Compare torsion angles (e.g., C2 deviation from the N2/C1/N1/C4/C3 plane: 0.136 Å) with DFT-optimized structures .

Q. Can computational modeling predict bioactivity for novel derivatives?

  • Molecular docking (e.g., AutoDock Vina) identifies interactions with targets like dihydrofolate reductase.
  • QSAR models correlate substituent electronegativity (e.g., 4-hydroxyphenyl) with antitubercular IC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.